2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxybenzyl)acetamide
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Overview
Description
The compound belongs to a class of organic molecules that often display a wide range of biological activities, making them of interest in pharmaceutical research and development. Compounds with similar structures have been studied for their potential applications in medicine, including their roles as intermediates in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of similar acetamide derivatives involves the use of reagents like p-methoxybenzyl N-acetylcarbamate potassium salt and dimethoxybenzyl N-acetylcarbamate potassium salt. These compounds act as equivalents of N-acetamide nucleophiles and can react with various alkyl halides and sulfonates to afford substituted products in good yields. The products can be transformed into N-alkylacetamides after specific cleavage under mild acidic conditions (Sakai et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds similar to the one of interest has been elucidated through techniques such as X-ray crystallography. For example, a depside derivative demonstrated crystallization in a specific space group, providing insights into the molecular arrangement and bonding interactions within the crystal lattice (Lv et al., 2009).
Chemical Reactions and Properties
Compounds within this family can undergo various chemical reactions, including oxidation and cyclization. The oxidation reactivity of related compounds has been explored, revealing multiple products depending on the oxidant and reaction conditions. These studies provide a foundation for understanding the chemical behavior of similar acetamides under oxidative stress (Pailloux et al., 2007).
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting point, and crystalline structure, play a crucial role in their application and effectiveness in various chemical and pharmaceutical processes. Although specific data on the compound might not be available, studies on related molecules provide valuable insights into how structural variations influence these properties.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for the development of pharmaceutical agents. For instance, the introduction of methoxy and dimethoxy groups has been shown to impact the reactivity of benzyl and acetamide compounds significantly, influencing their potential applications in synthetic chemistry and drug development (Rehman et al., 2013).
properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-28-18-7-5-4-6-16(18)13-23-21(26)14-25-22(27)11-9-17(24-25)15-8-10-19(29-2)20(12-15)30-3/h4-12H,13-14H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCYOIMQIDWOOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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